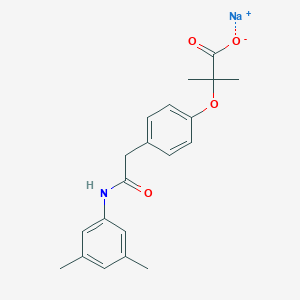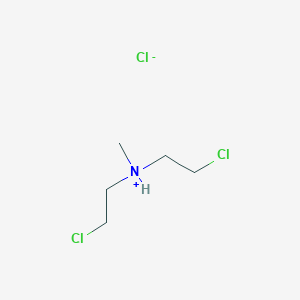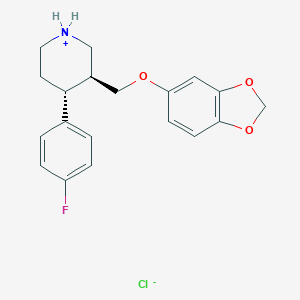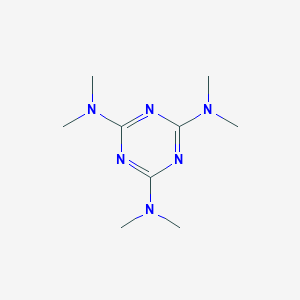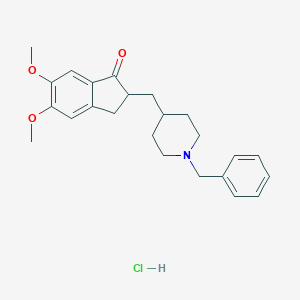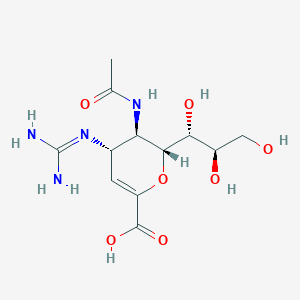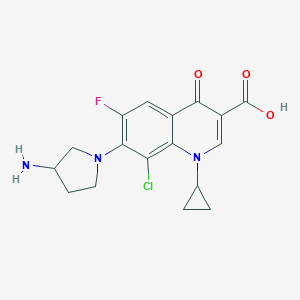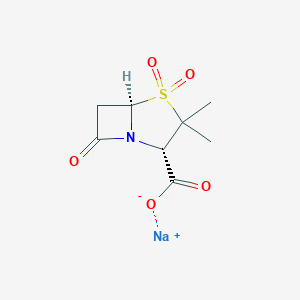
Enalaprilat
Vue d'ensemble
Description
what is 'Enalaprilat'? this compound is an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure and congestive heart failure. It works by blocking the action of ACE, which helps to reduce blood pressure. the use of 'this compound' this compound is a medication used to treat high blood pressure and congestive heart failure. It belongs to a class of drugs called angiotensin-converting enzyme (ACE) inhibitors. It works by blocking the action of certain natural substances that tighten the blood vessels, allowing the blood to flow more smoothly and the heart to pump more efficiently. This compound is usually taken once or twice daily, with or without food. Common side effects include headache, dizziness, and nausea. the chemistry of 'this compound' this compound is an angiotensin-converting enzyme (ACE) inhibitor. It is used to treat high blood pressure and congestive heart failure. It works by blocking the action of the enzyme ACE, which helps to relax blood vessels and reduce the workload on the heart. This compound is a prodrug, meaning it is inactive until it is metabolized in the body. Once it is metabolized, it is converted into enalapril, the active form of the drug. This compound is a white to off-white, crystalline powder that is soluble in water. the biochemical/physical effects of 'this compound' this compound is a medication used to treat high blood pressure and congestive heart failure. It is an angiotensin-converting enzyme (ACE) inhibitor, meaning it works by blocking the production of a hormone called angiotensin II, which causes blood vessels to constrict and blood pressure to increase. By blocking the production of this hormone, this compound helps to relax the blood vessels and lower blood pressure. This can help reduce the risk of stroke, heart attack, and other cardiovascular diseases. This compound can also help reduce the workload of the heart by helping it to pump more efficiently. the benefits of 'this compound' this compound is a drug used to treat high blood pressure and congestive heart failure. It works by blocking the production of a hormone called angiotensin II, which causes blood vessels to narrow. This helps to reduce blood pressure, improve blood flow, and reduce the risk of heart attack and stroke. This compound can also help to reduce the symptoms of congestive heart failure, such as shortness of breath and fatigue. In addition, it may reduce the risk of death in people with severe heart failure. the related research of 'this compound' this compound is an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure and other cardiovascular conditions. Research on this compound includes studies on its efficacy as a treatment for hypertension and its potential to reduce the risk of cardiovascular disease. Studies have also examined the drug's effects on renal function and its potential to reduce the risk of stroke and heart failure. Additionally, research has looked at the drug's safety profile, including its potential to cause adverse effects such as hypotension, dizziness, and fatigue.
Applications De Recherche Scientifique
Cardiac Fibroblast Proliferation : Enalaprilat inhibits cardiac fibroblast proliferation in rats. This is achieved by blocking the ROS/P38MAPK/TGF-β1 signaling pathways, providing theoretical proof for its application in treating myocardial fibrosis and understanding the primary mechanism through which ACE inhibitors inhibit cardiac fibroblast proliferation (Yu, Zheng, Sun, & Yu, 2012).
Effects on Acute Necrotizing Pancreatitis in Rats : this compound has shown a beneficial effect on acute necrotizing pancreatitis in rats, indicating its potential use in treating acute pancreatitis (Turkyilmaz, Alhan, Erçin, & Kural Vanizor, 2007).
Polymeric Nanoparticles for Oral Administration : this compound has been investigated in poly-(lactide-co-glycolide) (PLGA) and polymethylmethacrylate (PMMA) nanoparticles to improve its transport through the intestinal mucosa, suggesting its potential for oral administration (Ahlin, Kristl, Kristl, & Vrečer, 2002).
Baroreflex Control in Heart Failure Patients : this compound enhances arterial and cardiopulmonary baroreflex control of sympathetic activity in heart failure, suggesting its role in the antiadrenergic effects beneficial in heart failure treatment (Dibner-dunlap, Smith, Kinugawa, & Thames, 1996).
LC–MS/MS Assay for Bioequivalence Study : A study developed a sensitive method to quantitate enalapril and this compound using LC–MS/MS, demonstrating its applicability to bioavailability and bioequivalence studies (Halder, Dan, Pal, Biswas, Chatterjee, Sarkar, Halder, & Pal, 2017).
Renal Handling by Proximal Tubule : A study aimed to identify this compound specificity for renal proximal tubular transporters, providing insights into its renal clearance and potential drug-drug interactions (Smeets, Litjens, Van den Heuvel, Van Hove, Van den Broek, Russel, Koenderink, & De Wildt, 2020).
Inhibition of OAT3-Mediated Uptake : A study identified OAT3-mediated uptake of this compound as a crucial mechanism for its renal clearance, which may be liable for drug-drug and herb-drug interactions, emphasizing the need for further investigation in clinical relevance (Ni, Duan, Zhou, Liu, Wan, Gui, & Zhang, 2020).
Mécanisme D'action
Target of Action
It primarily targets the Angiotensin Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which is responsible for the regulation of blood pressure and fluid balance .
Pharmacokinetics
Enalapril, the prodrug of enalaprilat, is rapidly biotransformed into this compound in vivo . The onset of action usually occurs within fifteen minutes of administration with the maximum effect occurring within one to four hours . The elimination of this compound is primarily renal, with more than 90 percent of an administered dose recovered in the urine as unchanged drug within 24 hours .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, renal impairment, particularly creatinine clearance less than 20 mL/min, results in significant accumulation of this compound and necessitates dosage reduction . Additionally, the action of this compound may be affected by the patient’s hydration status, as symptomatic postural hypotension might be anticipated in volume-depleted patients .
Safety and Hazards
Enalaprilat should be handled with care to avoid dust formation and contact with skin and eyes . Personal protective equipment should be used and adequate ventilation should be ensured . Rarer adverse effects that are less likely, but should be monitored for, include development of anaphylaxis, hypotension, agranulocytosis, hepatic failure, hyperkalemia, and persistent cough .
Orientations Futures
Enalaprilat injection is used in the management of hypertension when oral therapy is not practical . The most suitable pH or microenvironmental pH range that improved the stability of the EM formulation was also determined, finding that neutral pH promoted the highest stability, but that acidic conditions at pH 3 also stabilized the formulation .
Analyse Biochimique
Biochemical Properties
Enalaprilat is an ACE inhibitor that prevents Angiotensin Converting Enzyme (ACE) from transforming angiotensin I into angiotensin II . As angiotensin II is responsible for vasoconstriction and sodium reabsorption in the proximal tubule of the kidney, down-regulation of this protein by this compound results in reduced blood pressure and blood fluid volume .
Cellular Effects
This compound injection results in the reduction of both supine and standing systolic and diastolic blood pressure, usually with no orthostatic component . Symptomatic postural hypotension is therefore infrequent, although it might be anticipated in volume-depleted patients .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the ACE, which prevents the transformation of angiotensin I into angiotensin II . This leads to a decrease in blood pressure and blood fluid volume .
Temporal Effects in Laboratory Settings
In a retrospective cohort of acute hypertensive heart failure patients, bolus IV this compound resulted in a substantial reduction in systolic BP without adverse effect . By 3 hours post-enalaprilat, systolic blood pressure had decreased substantially .
Dosage Effects in Animal Models
Single oral doses of enalapril above 1,000 mg/kg and ≥1,775 mg/kg were associated with lethality in mice and rats, respectively .
Metabolic Pathways
This compound is primarily metabolized by renal excretion without further metabolism . About 60% of the absorbed dose is extensively hydrolyzed to this compound via de-esterification mediated by hepatic esterases .
Transport and Distribution
This compound is poorly absorbed following oral administration, and is therefore only available as an intravenous injection . This compound is approximately 50% bound to plasma proteins .
Propriétés
| { "Design of the Synthesis Pathway": "Enalaprilat can be synthesized from Enalapril through the removal of the ethyl ester group. This can be achieved by hydrolysis using a strong base such as sodium hydroxide or potassium hydroxide. The resulting carboxylic acid can then be converted to the corresponding acid chloride, which can undergo reaction with L-proline to form Enalaprilat.", "Starting Materials": [ "Enalapril", "Sodium hydroxide or Potassium hydroxide", "Thionyl chloride", "L-proline" ], "Reaction": [ "Enalapril is treated with sodium hydroxide or potassium hydroxide in water to hydrolyze the ethyl ester group, forming Enalaprilat.", "Enalaprilat is then treated with thionyl chloride to form the corresponding acid chloride.", "The acid chloride is then reacted with L-proline in the presence of a base such as triethylamine to form Enalaprilat." ] } | |
| Enalaprilat is the active metabolite of the orally available pro-drug, enalapril. Used in the treatment of hypertension, enalapril is an ACE inhibitor that prevents Angiotensin Converting Enzyme (ACE) from transforming angiotensin I into angiotensin II. As angiotensin II is responsible for vasoconstriction and sodium reabsorption in the proximal tubule of the kidney, down-regulation of this protein results in reduced blood pressure and blood fluid volume | |
Numéro CAS |
84680-54-6 |
Formule moléculaire |
C18H26N2O6 |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]pyrrolidine-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C18H24N2O5.H2O/c1-12(16(21)20-11-5-8-15(20)18(24)25)19-14(17(22)23)10-9-13-6-3-2-4-7-13;/h2-4,6-7,12,14-15,19H,5,8-11H2,1H3,(H,22,23)(H,24,25);1H2/t12-,14-,15-;/m0./s1 |
Clé InChI |
MFNXXPRUKGSARH-XJPBFQKESA-N |
SMILES isomérique |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O.O |
SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O.O.O |
SMILES canonique |
CC(C(=O)N1CCCC1C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O.O |
Apparence |
Assay:≥98%A crystalline solid |
melting_point |
148 - 151 °C |
Description physique |
Solid |
Pictogrammes |
Irritant; Health Hazard |
Numéros CAS associés |
76420-72-9 (anhydrous) |
Synonymes |
1-(N-((S)-1-Carboxy-3-phenylpropyl)-L-alanyl)-L-proline dihydrate Enalaprilat Enalaprilat Anhydrous Enalaprilat Citrate, Anhydrous Enalaprilat Dihydrate Enalaprilat, (R)-Isomer, Anhydrous Enalaprilic Acid MK 422 MK-422 MK422 Pres iv Vasotec Xanef |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




